![molecular formula C13H15NO3 B7616414 N-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7616414.png)
N-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide is an organic compound with a unique structure that includes a dioxine ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide typically involves the reaction of 4-methylbenzylamine with a suitable dioxine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxine oxides, while reduction can produce amines.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride
- N-(4-methoxybenzyl) thiosemicarbazone derivatives
Uniqueness
N-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide is unique due to its dioxine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-10-2-4-11(5-3-10)8-14-13(15)12-9-16-6-7-17-12/h2-5,9H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEDORNRPMMWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
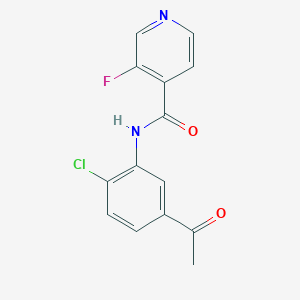
![3-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7616341.png)
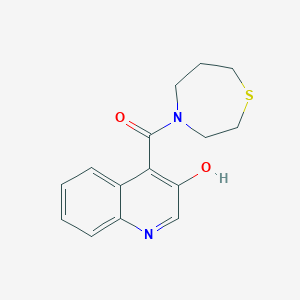
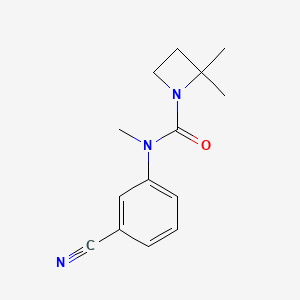
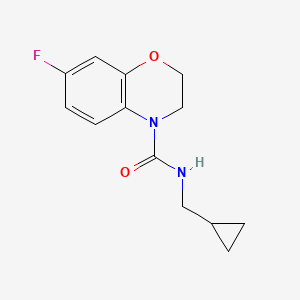
![[2-(4-carbamoylanilino)-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate](/img/structure/B7616360.png)
![2-methyl-N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yl-1H-pyrrole-3-carboxamide](/img/structure/B7616372.png)
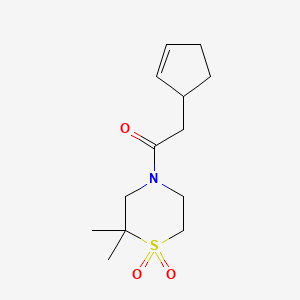
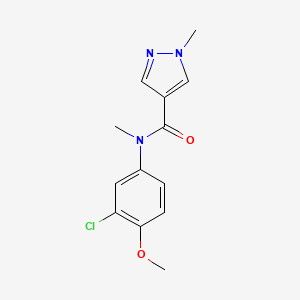
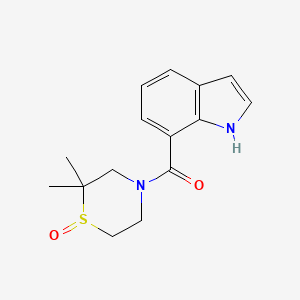
![[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7616422.png)
![N-propan-2-yl-2,3-dihydropyrido[2,3-b][1,4]thiazine-1-carboxamide](/img/structure/B7616430.png)
![[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7616438.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 4-oxochromene-2-carboxylate](/img/structure/B7616450.png)
